4-Fluoro-2-nitroaniline

Catalog No.
S703359
CAS No.
364-78-3
M.F
C6H5FN2O2
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-nitroaniline

CAS Number

364-78-3

Product Name

4-Fluoro-2-nitroaniline

IUPAC Name

4-fluoro-2-nitroaniline

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2

InChI Key

PUGDHSSOXPHLPT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N

4-Fluoro-2-nitroaniline is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to an aniline structure. Its molecular formula is C6H5FN2O2, and it has a molecular weight of 157.12 g/mol. The compound appears as a yellow crystalline solid and is sparingly soluble in water, but dissolves well in organic solvents like ethanol and acetone. The unique placement of the fluorine and nitro groups on the benzene ring contributes to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

Currently, there is no scientific research readily available on the specific mechanism of action of 4-F-2-NA in biological systems.

4-F-2-NA is likely to exhibit similar hazards as other nitroaniline compounds. Here are some safety concerns:

  • Toxicity: Limited data available, but nitroanilines can be toxic upon inhalation, ingestion, or skin contact [].
  • Flammability: May be combustible.
  • Reactivity: Can react violently with strong acids, bases, or oxidizing agents.

Complexation with Metal Ions:

4-Fluoro-2-nitroaniline has been studied for its ability to form complexes with various metal ions, including cobalt(II), nickel(II), and copper(II) []. These complexes can exhibit interesting properties depending on the specific metal ion involved. For example, cobalt(II) complexes with 4-fluoro-2-nitroaniline have been shown to possess potential antibacterial activity [].

Organic Synthesis:

4-Fluoro-2-nitroaniline can be used as a starting material for the synthesis of various organic compounds. For instance, it can be converted into fluorinated aromatic amines, which are valuable building blocks in the preparation of pharmaceuticals and other functional materials []. Additionally, 4-fluoro-2-nitroaniline can be employed in the synthesis of heterocyclic compounds, which are a class of organic molecules with diverse applications in medicine and materials science [].

, including:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amine, facilitating further transformations.
  • Diazotization: The amino group can be converted into a diazonium salt, which can then be used in coupling reactions to form azo compounds .

The synthesis of 4-Fluoro-2-nitroaniline typically involves:

  • Fluorination: Introduction of the fluorine atom at the desired position on the aniline derivative.
  • Nitration: The introduction of the nitro group through electrophilic aromatic substitution.
  • Purification: Crystallization or chromatography techniques are often employed to obtain high-purity samples.

These methods allow for the controlled formation of the desired compound while minimizing by-products .

4-Fluoro-2-nitroaniline finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer.
  • Organic Synthesis: Utilized in creating complex organic molecules due to its reactive functional groups.
  • Material Science: It is explored for use in developing advanced materials such as semiconductors and sensors .

Studies on 4-Fluoro-2-nitroaniline have focused on its interactions with metal ions, particularly cobalt(II), nickel(II), and copper(II). These interactions can lead to the formation of coordination complexes, which may exhibit unique properties useful in catalysis or material applications. Additionally, its biological interactions are being researched to understand its efficacy and safety profile when used as a pharmaceutical precursor .

Several compounds share structural similarities with 4-Fluoro-2-nitroaniline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Fluoro-4-nitroanilineC6H5FN2O2Different positioning of fluoro and nitro groups
4-Chloro-2-nitroanilineC6H5ClN2O2Chlorine instead of fluorine; differing reactivity
3-Fluoro-4-nitroanilineC6H5FN2O2Fluorine at a different position; affects properties
4-Methyl-2-nitroanilineC7H8N2O2Methyl group instead of fluorine; alters solubility

The unique positioning of functional groups in 4-Fluoro-2-nitroaniline influences its reactivity and applications compared to these similar compounds, making it particularly valuable in specific synthetic pathways and biological contexts .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-78-3

Wikipedia

4-Fluoro-2-nitroaniline

Dates

Modify: 2023-08-15

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